![molecular formula C15H17BrO3 B1358965 cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-84-0](/img/structure/B1358965.png)
cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H17BrO3 and its molecular weight is 325.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₅H₁₇BrO₃
- Molecular Weight : 325.20 g/mol
- CAS Number : 735275-56-6
The biological activity of this compound primarily involves its interaction with various cellular pathways. Notably, it has been studied for its effects on cancer cell lines, where it exhibits significant cytotoxic properties.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial in cancer cell proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA replication.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is a critical process for eliminating malignant cells.
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer).
Cell Line | IC₅₀ (µM) | Effect on Cell Cycle | Apoptosis Induction (%) |
---|---|---|---|
MCF-7 | 168.78 | G1 phase arrest | 2.16 |
T-24 | 257.87 | G1 phase arrest | Not specified |
Case Studies
A notable study assessed the effects of this compound on MCF-7 cells. The results indicated that treatment with this compound led to:
- Increased G1 Phase Cells : From 51.45% in control to 60.68% in treated cells.
- Decreased S and G2 Phase Cells : S phase decreased from 22.27% to 17.47%, and G2 phase from 21.34% to 18.29%.
These findings suggest a strong potential for this compound as an anticancer agent through its ability to halt cell cycle progression and promote apoptosis.
Structure Activity Relationship (SAR)
The presence of the bromophenyl group and the carboxylic acid moiety are critical for the biological activity of this compound. Modifications to these groups have shown varying effects on potency, indicating their importance in binding interactions with target proteins.
科学的研究の応用
Medicinal Chemistry
The compound has been explored for its potential as an anti-inflammatory agent. Its structural analogs have shown promising results in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process. Studies have indicated that modifications to the cyclohexane structure can enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Drug Development
Research has focused on the synthesis of derivatives of cis-4-[2-(3-bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid to improve pharmacokinetic properties and bioavailability. For instance, the introduction of various substituents on the phenyl ring has been shown to modulate the compound's interaction with biological targets, enhancing its therapeutic efficacy .
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, making it a candidate for further investigation in cancer therapy .
Case Studies
特性
IUPAC Name |
4-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTXSNAGEWJUML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179900 |
Source
|
Record name | cis-4-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-56-6 |
Source
|
Record name | cis-4-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。